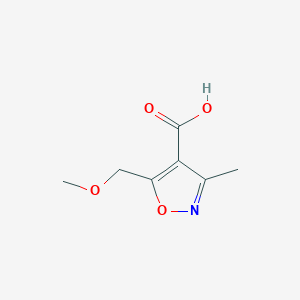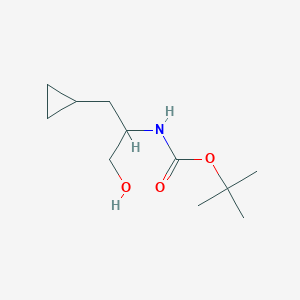
5-(Methoxymethyl)-3-methylisoxazol-4-carbonsäure
Übersicht
Beschreibung
5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid, also known as 5-Methoxymethyl-3-methylisoxazole-4-carboxylic acid, is an organic compound used in various scientific applications. It is a derivative of isoxazole and is used in the synthesis of other compounds. 5-Methoxymethyl-3-methylisoxazole-4-carboxylic acid has been studied extensively in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Herstellung von biologisch abbaubaren Kunststoffen
5-(Methoxymethyl)-3-methylisoxazol-4-carbonsäure: ist ein Vorläufer bei der Produktion von 2,5-Furandicarbonsäure (FDCA) . FDCA ist ein wichtiger Baustein für die Herstellung von Polyfurandicarboxylaten, die biologisch abbaubare Polyester sind. Diese Polyester sollen herkömmliche Kunststoffe aus fossilen Brennstoffen aufgrund ihrer erneuerbaren Herkunft und überlegenen mechanischen und Gasbarriere-Eigenschaften ersetzen .
Enzymatische Kaskadenreaktionen
Die Verbindung dient als Substrat in einer selbsttragenden enzymatischen Kaskade, die Oxidoreductasen aus Pilzen beinhaltet. Diese Kaskade wird zur Produktion von FDCA aus 5-Methoxymethylfurfural verwendet, wobei nur atmosphärischer Sauerstoff als Input benötigt wird. Das Verfahren erreicht eine 70%ige Umwandlung des ursprünglichen Substrats, die durch Zugabe von exogenem Methanol weiter verbessert werden kann .
Biomassenumwandlung
Im Bereich der Biomassenumwandlung ist This compound an der Transformation von aus Biomasse gewonnenen Furanen beteiligt. Sie wird in biokatalytischen und fermentativen Verfahren eingesetzt, um aus Biomasse gewonnene Furane zu erhalten, die für die Synthese neuer Kraftstoffe und Polymervorstufen entscheidend sind .
Synthese von Biokraftstoffvorläufern
Die Verbindung spielt auch eine wichtige Rolle bei der Synthese von Biokraftstoffvorläufern. Sie ist Teil der metabolischen Diversität von Mikroorganismen, die für die Biokonversion von Furanen untersucht werden und Prozesse vorschlagen, die kostengünstig und umweltfreundlich sind .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)12-8-4/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWPMZISFZALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735105 | |
| Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108712-48-6 | |
| Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)





